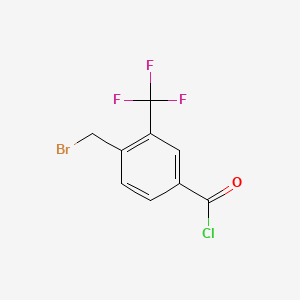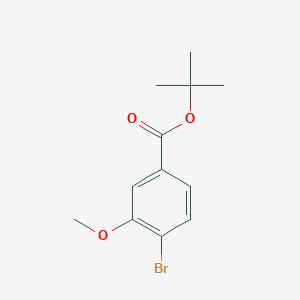
tert-Butyl 4-bromo-3-methoxybenzoate
Overview
Description
tert-Butyl 4-bromo-3-methoxybenzoate: is an organic compound with the molecular formula C({12})H({15})BrO(_{3}) . It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the aromatic ring is substituted with a bromine atom and a methoxy group. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Esterification Reaction: : The synthesis of tert-butyl 4-bromo-3-methoxybenzoate typically involves the esterification of 4-bromo-3-methoxybenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is carried out under reflux conditions, often in the presence of a dehydrating agent like molecular sieves to drive the reaction to completion.
-
Industrial Production Methods: : On an industrial scale, the synthesis might involve continuous flow processes to enhance efficiency and yield. The use of automated systems can ensure precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : tert-Butyl 4-bromo-3-methoxybenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents: Sodium azide, potassium thiocyanate.
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
-
Reduction Reactions: : The ester group can be reduced to the corresponding alcohol using reducing agents.
Common Reagents: Lithium aluminum hydride (LiAlH(_{4})), diisobutylaluminum hydride (DIBAL-H).
Conditions: Reactions are usually performed under anhydrous conditions to prevent hydrolysis of the ester.
-
Oxidation Reactions: : The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents.
Common Reagents: Potassium permanganate (KMnO({3})).
Conditions: Reactions are typically carried out in acidic or basic media depending on the oxidizing agent used.
Major Products Formed
Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of 4-bromo-3-methoxybenzyl alcohol.
Oxidation: Formation of 4-bromo-3-methoxybenzaldehyde or 4-bromo-3-methoxybenzoic acid.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: tert-Butyl 4-bromo-3-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
Drug Development: The compound’s derivatives are explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of novel polymers and materials with specific properties such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-3-methoxybenzoate in biological systems involves its interaction with cellular enzymes and receptors. The bromine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with molecular targets such as enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-bromo-2-methoxybenzoate
- tert-Butyl 4-chloro-3-methoxybenzoate
- tert-Butyl 4-bromo-3-ethoxybenzoate
Uniqueness
- Substitution Pattern : The specific positioning of the bromine and methoxy groups on the aromatic ring of tert-butyl 4-bromo-3-methoxybenzoate imparts unique reactivity compared to its analogs.
- Reactivity : The presence of both electron-donating (methoxy) and electron-withdrawing (bromo) groups makes it a versatile intermediate for various chemical transformations.
Properties
IUPAC Name |
tert-butyl 4-bromo-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-12(2,3)16-11(14)8-5-6-9(13)10(7-8)15-4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCCBRWZXNOFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649557 | |
| Record name | tert-Butyl 4-bromo-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247186-51-2 | |
| Record name | 1,1-Dimethylethyl 4-bromo-3-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247186-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-bromo-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline](/img/structure/B1604256.png)

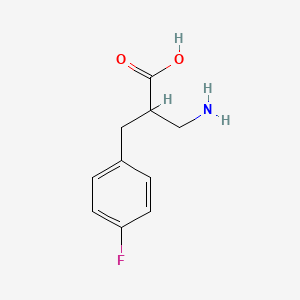
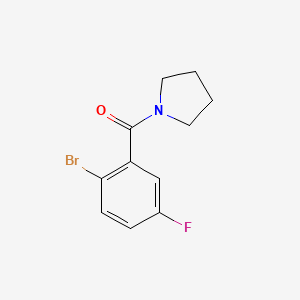

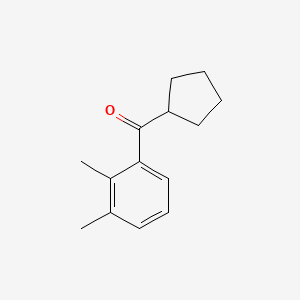

![4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine](/img/structure/B1604269.png)

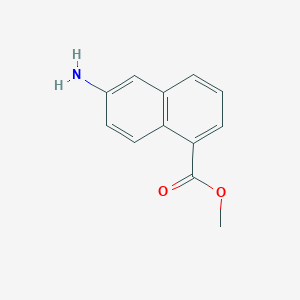
![Dicyclohexyl-{2-sulfo-9-[3-(4-sulfo-phenyl)propyl]-9-fluorenyl}phosphonium-hydrogensulfate](/img/structure/B1604275.png)
![N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine](/img/structure/B1604277.png)
